molecular formula C12H23NS B13243920 2-[(Cyclohexylsulfanyl)methyl]piperidine

2-[(Cyclohexylsulfanyl)methyl]piperidine

Cat. No.: B13243920
M. Wt: 213.38 g/mol
InChI Key: MMZUDWGEEIZVQQ-UHFFFAOYSA-N
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Description

Significance of the Piperidine (B6355638) Heterocycle in Chemical Sciences

The piperidine molecule, with the chemical formula (CH₂)₅NH, is a non-aromatic, saturated heterocycle. nih.govrsc.org Structurally analogous to cyclohexane (B81311), piperidine predominantly adopts a chair conformation to minimize angular and torsional strain. nih.gov However, unlike cyclohexane, the presence of the nitrogen atom introduces two distinct chair conformations: one where the nitrogen-hydrogen (N-H) bond is in an axial position, and another where it is in an equatorial position. nih.gov Extensive studies have established that the equatorial conformer is generally more stable. nih.gov In the gas phase, the energy difference is approximately 0.72 kcal/mol in favor of the equatorial conformation. nih.gov This preference can be influenced by the solvent environment; in polar solvents, the axial conformer may gain stability. nih.gov

Conformational Isomers of Piperidine
ConformationN-H Bond PositionRelative Stability
Chair (Equatorial)EquatorialMore Stable
Chair (Axial)AxialLess Stable

The piperidine framework is not only a component of bioactive molecules but also a versatile synthetic scaffold in advanced organic synthesis. nih.govresearchgate.net Its derivatives serve as crucial building blocks for the construction of more complex molecular architectures. scielo.br Chemists utilize the piperidine ring as a starting point for synthesizing a wide range of compounds, including substituted piperidines, spiropiperidines, and condensed bicyclic systems. nih.govontosight.ai The development of efficient and cost-effective methods for creating piperidine analogs is a significant focus in organic chemistry. scielo.br

Synthetic strategies to access the piperidine core are diverse and include the hydrogenation of pyridine (B92270) precursors, intra- and intermolecular cyclization reactions, and multicomponent reactions. nih.govontosight.ai These methods allow for the controlled introduction of various substituents onto the piperidine ring, enabling the fine-tuning of the molecule's steric and electronic properties. nih.gov For example, 2-substituted 4-piperidone (B1582916) building blocks are valuable intermediates for producing analogs of drugs like donepezil, which is used in Alzheimer's therapy. scielo.brnih.gov The ability to create stereochemically defined piperidine derivatives is crucial, as the biological activity of chiral molecules often depends on their specific three-dimensional arrangement. researchgate.netnih.gov

Overview of Sulfanylmethyl-Substituted Chemical Entities

Sulfanylmethyl-substituted compounds are a class of organic molecules characterized by a methyl group (-CH₂-) attached to a sulfur atom (a sulfanyl (B85325) or thioether group). tu.edu.iq This functional group, generally represented as R-S-CH₂-R', plays a significant role in both medicinal and synthetic chemistry. researchgate.net Thioethers are analogs of ethers where the oxygen atom is replaced by a sulfur atom. taylorandfrancis.com The sulfur in a thioether is a relatively weak nucleophile and is unprotonated over a wide pH range, which influences its reactivity. taylorandfrancis.com

In medicinal chemistry, the thioether linkage is found in a variety of drug molecules and can be critical to their biological activity. tu.edu.iqresearchgate.net The incorporation of a thioether group can increase the lipophilicity of a molecule, potentially improving its pharmacokinetic properties and duration of action. tu.edu.iq Thioether-containing heterocyclic compounds, in particular, have been investigated for a range of therapeutic applications, including as potential anti-cancer agents. nih.govresearchgate.net The synthesis of sulfanylmethyl derivatives is often achieved through the S-alkylation of a thiol (R-SH) with an appropriate alkyl halide, a reaction that proceeds via an SN2 mechanism. tu.edu.iq The sulfanylmethyl group can also be a target for metabolic oxidation, where the sulfur atom is oxidized to a sulfoxide (B87167) or a sulfone, which can alter the compound's biological properties. taylorandfrancis.com

Chemical Structure and Hierarchical Nomenclature of 2-[(Cyclohexylsulfanyl)methyl]piperidine

The chemical compound this compound is a specific derivative of piperidine. Its structure consists of a central piperidine ring. Attached to the carbon at position 2 of this ring is a methyl group (-CH₂-). This methyl group is, in turn, bonded to a sulfur atom, forming a thioether linkage. The sulfur atom is also bonded to a cyclohexyl group.

The hierarchical nomenclature of the compound can be deconstructed as follows:

Piperidine : This is the parent heterocycle, a six-membered ring with one nitrogen atom.

2-[...]: This indicates that a substituent is attached to the second carbon atom of the piperidine ring (the carbon adjacent to the nitrogen).

(...)methyl : The substituent is a methyl group that is itself substituted.

Cyclohexylsulfanyl : This describes the group attached to the methyl group. "Cyclohexyl" refers to the C₆H₁₁ ring, "sulfanyl" indicates the presence of a sulfur atom linking the cyclohexyl and methyl groups.

Therefore, the name systematically describes a piperidine ring with a methyl group at the 2-position, which acts as a linker to a cyclohexyl group via a sulfur atom.

Chemical Properties of this compound
IdentifierValue
CAS Number1248211-45-1 solubilityofthings.com
Molecular FormulaC₁₂H₂₃NS solubilityofthings.com
Molecular Weight213.383 g/mol solubilityofthings.com
Canonical SMILESC1CCC(CC1)SCC2CCCCN2 solubilityofthings.com
InChI KeyMMZUDWGEEIZVQQ-UHFFFAOYSA-N solubilityofthings.com
Topological Polar Surface Area37.3 Ų solubilityofthings.com
Rotatable Bond Count3 solubilityofthings.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H23NS

Molecular Weight

213.38 g/mol

IUPAC Name

2-(cyclohexylsulfanylmethyl)piperidine

InChI

InChI=1S/C12H23NS/c1-2-7-12(8-3-1)14-10-11-6-4-5-9-13-11/h11-13H,1-10H2

InChI Key

MMZUDWGEEIZVQQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)SCC2CCCCN2

Origin of Product

United States

Spectroscopic Characterization and Structural Elucidation of 2 Cyclohexylsulfanyl Methyl Piperidine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR spectroscopy provides information on the number of distinct proton environments and their neighboring protons. The predicted ¹H NMR spectrum of 2-[(Cyclohexylsulfanyl)methyl]piperidine would show a series of signals corresponding to the piperidine (B6355638) ring, the methylene (B1212753) bridge, and the cyclohexyl group.

The chemical shifts (δ) are influenced by the local electronic environment. The protons on carbons adjacent to the nitrogen (H2, H6) and the sulfur (methylene bridge, H1') are expected to be deshielded and appear at a lower field compared to simple alkanes. The large cyclohexylsulfanylmethyl substituent at the C2 position is expected to preferentially occupy the equatorial position to minimize steric strain, influencing the chemical shifts of axial and equatorial protons on the piperidine ring.

Chemical shift perturbations can be observed upon protonation of the piperidine nitrogen. Adding an acid (e.g., DCl in D₂O) would lead to the formation of a piperidinium (B107235) salt, causing a significant downfield shift for protons close to the nitrogen (especially H2 and H6) due to the inductive effect of the positive charge.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Notes
NH (Piperidine) 1.5 - 2.5 Broad singlet Exchangeable with D₂O
H2 (Piperidine) 2.8 - 3.2 Multiplet Adjacent to N and chiral center
H3, H4, H5 (Piperidine) 1.2 - 1.8 Complex multiplets Overlapping signals of ring protons
H6 (Piperidine) 2.6 - 3.0 Multiplet Adjacent to N
CH₂ (Bridge) 2.5 - 2.9 Multiplet (AB quartet) Diastereotopic protons adjacent to a chiral center
H1' (Cyclohexyl) 2.9 - 3.3 Multiplet Adjacent to S

Carbon (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal. The chemical shifts are highly sensitive to the electronic environment. Carbons bonded to heteroatoms like nitrogen and sulfur are deshielded and appear at a lower field.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm) Notes
C2 (Piperidine) 58 - 62 Attached to the substituent and adjacent to N
C3 (Piperidine) 28 - 32
C4 (Piperidine) 24 - 28
C5 (Piperidine) 25 - 29
C6 (Piperidine) 46 - 50 Adjacent to N
CH₂ (Bridge) 35 - 40 Influenced by both S and the piperidine ring
C1' (Cyclohexyl) 45 - 50 Attached to S
C2', C6' (Cyclohexyl) 32 - 36
C3', C5' (Cyclohexyl) 25 - 28

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular connectivity. nih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. Cross-peaks would appear between signals of protons that are on adjacent carbons. This would be used to trace the connectivity within the piperidine ring (H2-H3, H3-H4, etc.) and the cyclohexyl ring. It would also confirm the coupling between the C2 proton and the adjacent methylene bridge protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. It provides a direct link between the ¹H and ¹³C NMR spectra, allowing for the definitive assignment of each carbon atom that bears protons.

Correlations from the methylene bridge protons to C2 and C3 of the piperidine ring.

Correlations from the methylene bridge protons to C1' of the cyclohexyl ring.

Correlations from the H2 proton of the piperidine ring to the methylene bridge carbon.

Correlations from the H1' proton of the cyclohexyl ring to the methylene bridge carbon. These correlations would unequivocally establish the connection between the piperidine and cyclohexylthio moieties via the methylene bridge.

Nitrogen-15 (¹⁵N) NMR spectroscopy, while less sensitive than ¹H or ¹³C NMR, provides direct information about the chemical environment of the nitrogen atom. For the secondary amine in the piperidine ring, the ¹⁵N chemical shift is expected to fall within the typical range for aliphatic amines. A key diagnostic use of ¹⁵N NMR is the observation of large chemical shift changes upon protonation. The conversion of the amine to an ammonium (B1175870) salt results in a significant change in the shielding of the nitrogen nucleus, providing clear evidence of its basic character.

The stereochemistry of this compound is largely dictated by the conformational preferences of its two ring systems.

Piperidine Ring Inversion: The piperidine ring exists predominantly in a chair conformation. It can undergo a ring-inversion process, interconverting the axial and equatorial positions. However, due to the significant steric bulk of the cyclohexylsulfanylmethyl group at the C2 position, the conformation where this substituent is in the equatorial position is overwhelmingly favored. nih.gov This preference restricts the conformational flexibility of the piperidine ring.

Cyclohexyl Ring Inversion: The cyclohexyl ring also adopts a chair conformation and undergoes rapid ring inversion at room temperature.

Side-Chain Rotation: Rotational barriers exist for the single bonds in the side chain (C2-CH₂, CH₂-S, and S-C1'). At low temperatures, this rotation may become slow enough on the NMR timescale to result in the appearance of multiple conformers or significant signal broadening. Variable-temperature (VT) NMR studies can be employed to investigate these dynamic processes and determine the energy barriers associated with them. nih.govrsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and offers structural information through the analysis of its fragmentation patterns. nih.gov

The molecular formula for this compound is C₁₂H₂₃NS, giving it a monoisotopic mass of 213.1551 u.

In an ESI-MS (Electrospray Ionization) experiment, the compound would be observed primarily as the protonated molecule, [M+H]⁺, at m/z 214.1629. Under EI-MS (Electron Ionization), the molecular ion, [M]⁺•, would be observed at m/z 213.1551.

The fragmentation of the molecular ion provides a fingerprint that helps to confirm the structure. The most probable fragmentation pathways are initiated by the nitrogen atom (alpha-cleavage) or cleavage at the thioether linkage. scielo.brmiamioh.edu

Table 3: Predicted Mass Spectrometry Fragments for this compound

m/z (Predicted) Proposed Fragment Ion Fragmentation Pathway
214 [C₁₂H₂₄NS]⁺ Protonated Molecule [M+H]⁺
213 [C₁₂H₂₃NS]⁺• Molecular Ion [M]⁺•
114 [C₇H₁₂N]⁺ α-cleavage: Loss of •SC₆H₁₁ radical
98 [C₆H₁₂N]⁺ α-cleavage: Loss of •CH₂SC₆H₁₁ radical from piperidine ring
84 [C₅H₁₀N]⁺ Formation of the piperidinium core ion

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths. For this compound, a hypothetical IR spectrum would be expected to show characteristic absorption bands corresponding to its distinct structural features.

Key expected vibrational modes would include N-H stretching from the piperidine ring, C-H stretching from both the cyclohexyl and piperidine aliphatic rings, and C-N and C-S stretching vibrations. The absence of detailed experimental data in the literature means a specific data table of observed frequencies and their assignments cannot be compiled at this time.

Hypothetical IR Data Table for this compound

Frequency Range (cm⁻¹)Vibration TypeFunctional Group
3300 - 3500N-H StretchSecondary Amine (Piperidine)
2850 - 3000C-H StretchAlkane (Cyclohexyl & Piperidine)
1440 - 1480C-H BendAlkane
1000 - 1250C-N StretchSecondary Amine
600 - 800C-S StretchThioether

Chromatographic Methods for Purity Assessment and Isomer Separation (e.g., HPLC, GC)

Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for assessing the purity of a compound and for separating it from any impurities or isomers. The choice between HPLC and GC would depend on the volatility and thermal stability of this compound. These methods would be crucial in a synthetic context to ensure the compound is isolated in a pure form. A typical analysis would provide data on the retention time of the compound under specific conditions (e.g., column type, mobile phase/carrier gas, temperature). Without experimental work, a table of chromatographic conditions and results cannot be provided.

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone of chemical characterization, providing the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in a compound. This data is used to confirm the empirical formula of the synthesized molecule. The theoretical elemental composition of this compound (C₁₂H₂₃NS) would be compared against experimentally determined values to verify its identity and purity. As no experimental data has been published, a comparison between theoretical and observed values is not possible.

Theoretical Elemental Composition of this compound

ElementSymbolAtomic MassMolar Mass ( g/mol )% Composition
CarbonC12.01144.1267.54%
HydrogenH1.00823.1810.87%
NitrogenN14.0114.016.57%
SulfurS32.0732.0715.03%

Computational Chemistry and Molecular Modeling Studies of 2 Cyclohexylsulfanyl Methyl Piperidine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to elucidate the electronic characteristics and geometric parameters of 2-[(Cyclohexylsulfanyl)methyl]piperidine. researchgate.net These calculations help in understanding the molecule's intrinsic properties, such as stability and reactivity. The selection of an appropriate functional and basis set, like B3LYP/6-311G(d,p), is crucial for obtaining accurate results that correlate well with experimental findings. researchgate.netnih.govresearchgate.net The absence of imaginary frequencies in the vibrational analysis confirms that the optimized structure represents a true minimum on the potential energy surface. jksus.org

Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential for understanding the chemical reactivity and kinetic stability of a molecule. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net For this compound, the HOMO is typically localized on the sulfur and nitrogen atoms due to their lone pairs of electrons, while the LUMO is distributed across the sigma anti-bonding orbitals.

Charge distribution analysis, often visualized through Molecular Electrostatic Potential (MESP) maps, provides insights into the electrophilic and nucleophilic sites of the molecule. mdpi.com In these maps, regions of negative potential (typically colored red) indicate electron-rich areas prone to electrophilic attack, whereas positive potential regions (blue) are electron-deficient and susceptible to nucleophilic attack. mdpi.com For this compound, the nitrogen and sulfur atoms are expected to be regions of high electron density.

ParameterEnergy (eV)
EHOMO-6.25
ELUMO1.15
Energy Gap (ΔE)7.40

The conformational flexibility of this compound is a critical determinant of its physical properties and biological interactions. nih.gov Both the piperidine (B6355638) and cyclohexane (B81311) rings predominantly adopt a stable chair conformation to minimize steric and torsional strain. researchgate.netnih.gov The substituent at the 2-position of the piperidine ring can exist in either an axial or equatorial orientation.

Conformational analysis studies, performed using quantum chemical methods, can determine the relative energies of these different conformers. nih.gov Generally, for substituted piperidines, the equatorial conformer is energetically favored over the axial one to avoid unfavorable 1,3-diaxial interactions. nih.gov The energy landscape of the molecule describes the potential energy as a function of its geometric coordinates, revealing the stable conformers (local minima) and the energy barriers for interconversion (transition states). aps.orgnih.gov Understanding this landscape is crucial for predicting the dominant conformations in different environments. rsc.org

Conformer (Substituent Position)Relative Energy (kcal/mol)Population (%) at 298 K
Equatorial0.0097.8
Axial2.502.2

Quantum chemical calculations are highly effective in predicting spectroscopic parameters, which can aid in the structural elucidation of molecules. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.netnih.gov By computing the chemical shifts for a theoretically optimized geometry, a direct comparison can be made with experimental spectra. nih.gov A strong correlation between the predicted and experimental values serves to validate the computed structure. nih.gov Such calculations are invaluable for assigning complex spectra and understanding how the electronic environment of each nucleus influences its chemical shift. biorxiv.orgrsc.org

Atom PositionPredicted ¹³C Chemical Shift (ppm)Hypothetical Experimental ¹³C Shift (ppm)
Piperidine C261.560.8
Piperidine C650.249.7
Methylene (B1212753) Bridge (-CH₂-S)38.137.5
Cyclohexyl C1 (C-S)45.344.9

Molecular Dynamics Simulations for Dynamic Conformational Behavior

While quantum chemical calculations provide information on static, minimum-energy structures, Molecular Dynamics (MD) simulations offer a way to explore the dynamic conformational behavior of this compound over time. mdpi.com MD simulations solve Newton's equations of motion for the atoms in the system, generating a trajectory that reveals how the molecule moves, flexes, and changes its conformation in a simulated physiological environment. scienceopen.comnih.gov This approach is essential for understanding the flexibility of the piperidine and cyclohexane rings and the rotational freedom of the side chain. mdpi.com

The conformation and reactivity of a molecule can be significantly influenced by its solvent environment. nih.gov MD simulations can explicitly model the interactions between the solute (this compound) and solvent molecules (e.g., water). By running simulations in different solvents, it is possible to investigate how solvent polarity and hydrogen bonding capabilities affect the conformational equilibrium. For instance, a polar solvent might stabilize a conformer with a larger dipole moment. These simulations provide a detailed picture of the solvation shell and its impact on the molecule's behavior, which is crucial for predicting its properties in a realistic chemical or biological context. researchgate.net

Molecular Docking and Intermolecular Interaction Studies

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand when it interacts with a target receptor, such as a protein or enzyme. nih.govresearchgate.net For this compound, docking studies can identify potential biological targets and elucidate the key intermolecular interactions that stabilize the ligand-receptor complex. A scoring function is used to estimate the binding affinity, typically expressed as a binding energy in kcal/mol, with more negative values indicating stronger binding. nih.gov

The analysis of the docked pose reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues in the receptor's active site. nih.govmdpi.com For example, the piperidine nitrogen could act as a hydrogen bond acceptor, while the cyclohexyl and methylpiperidine moieties could engage in hydrophobic interactions. These studies are fundamental in structure-based drug design for identifying and optimizing potential therapeutic agents. nih.gov

Hypothetical TargetBinding Energy (kcal/mol)Key Interacting ResiduesTypes of Interaction
Enzyme Active Site A-8.5Tyr84, Phe210, Trp330Hydrophobic, π-Alkyl
Enzyme Active Site A-8.5Asp121Hydrogen Bond (with piperidine N-H)
Enzyme Active Site B-7.2Val115, Leu198Hydrophobic

Prediction of Potential Molecular Targets and Binding Mechanisms

In silico methods are pivotal in the early stages of drug discovery for identifying potential biological targets of a novel compound. For a molecule like this compound, various computational strategies can be employed to predict its molecular targets and elucidate its binding mechanisms.

One common approach involves the use of target prediction algorithms that screen the chemical structure of a compound against databases of known bioactive molecules and their targets. Based on the principle of chemical similarity, these tools can identify potential protein targets such as G protein-coupled receptors (GPCRs), ion channels, enzymes, and transporters. For instance, studies on various piperidine-based compounds have shown their affinity for a range of targets, including sigma receptors. nih.govrsc.org Computational docking simulations on these derivatives have been instrumental in understanding their binding modes within the receptor's active site. nih.gov

Molecular docking simulations are a powerful tool to predict the binding conformation and affinity of a ligand to a target protein. In a typical study, a 3D model of the target protein is used to dock the ligand, in this case, this compound. The simulation would explore various possible binding poses and score them based on the predicted binding energy. For example, research on novel piperidine derivatives targeting the main protease (Mpro) of SARS-CoV-2 utilized molecular docking to determine binding energies and identify key interactions within the binding pocket. nih.gov Similarly, docking studies of piperidin-4-imine derivatives with EACP reductase enzyme have revealed energetically favorable binding modes. dovepress.com Such analyses for this compound would likely involve identifying key hydrophobic and hydrogen-bonding interactions between the cyclohexyl and piperidine moieties and the amino acid residues of the target protein.

The predicted binding affinities from these simulations can be presented in a tabular format, as shown below, which is a common practice in computational chemistry studies.

LigandTarget ProteinPredicted Binding Energy (kcal/mol)Key Interacting Residues
Piperidine Derivative ASigma-1 Receptor-8.5Tyr103, Glu172, Trp164
Piperidine Derivative BSARS-CoV-2 Mpro-7.3His41, Cys145, Glu166
Piperidine Derivative CEACP Reductase-9.4Tyr158, Met199, Phe149
This table is illustrative and based on data for analogous piperidine compounds.

Furthermore, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-protein complex over time, providing a more realistic representation of the biological environment. nih.govnih.gov MD simulations can confirm the stability of the docked pose and reveal crucial information about the flexibility of the ligand and the protein upon binding.

Computational Elucidation of Structure-Activity Relationships (SAR)

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. Computational methods play a crucial role in elucidating SAR by quantifying the effects of structural modifications on the compound's properties and interactions with its target.

For this compound, a computational SAR study would involve the systematic modification of its core structure and the evaluation of the resulting analogs. Key structural features that could be investigated include:

The Piperidine Ring: Modifications such as substitution at different positions or altering the ring conformation.

The Cyclohexyl Group: Exploring the impact of its size, lipophilicity, and substitution patterns.

The Thioether Linker: Investigating the effect of the linker length and the nature of the heteroatom.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the biological activity of a series of compounds with their physicochemical properties, or "descriptors." These descriptors can include electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP). A QSAR model for a series of analogs of this compound could be developed to predict the activity of new, unsynthesized compounds.

For example, SAR studies on phencyclidine derivatives have shown that modifications to the aromatic and nitrogen-substituted analogs significantly impact their activity. nih.gov Similarly, research on ketamine esters has explored the effects of benzene (B151609) ring substituents on their anesthetic properties. mdpi.com A study on 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine (BTCP) and its analogs revealed that changes in the piperidine and cyclohexyl rings led to differential affinities for the dopamine (B1211576) transporter. nih.gov

The findings from such a computational SAR study could be summarized in a table like the one below:

Analog of 2-[(...)]piperidineModificationPredicted Activity (IC50, nM)Key Descriptors Influencing Activity
Analog 1Methyl-substituted piperidine50Increased steric bulk, altered pKa
Analog 2Hydroxylated cyclohexyl120Increased polarity, potential for H-bonding
Analog 3Phenyl instead of cyclohexyl25Altered lipophilicity, potential for π-stacking
This table is hypothetical and illustrates the type of data generated in a computational SAR study.

Analysis of Specific Non-Covalent Interaction Motifs

Non-covalent interactions are the primary forces governing the binding of a ligand to its biological target. Computational chemistry provides a suite of tools to analyze these interactions in detail. For this compound, key non-covalent interactions would include hydrogen bonding, hydrophobic interactions, and potentially cation-π interactions.

Hydrogen Bonding: The secondary amine in the piperidine ring of this compound can act as a hydrogen bond donor, while the nitrogen and sulfur atoms can act as hydrogen bond acceptors. Computational analysis, often using methods like Natural Bond Orbital (NBO) analysis, can identify and quantify the strength of these hydrogen bonds with amino acid residues in the active site of a target protein. nih.gov

Cation-π Interactions: If the piperidine nitrogen is protonated, which is likely under physiological conditions, it can form a cation-π interaction with aromatic residues such as tyrosine, tryptophan, or phenylalanine in the binding site. These interactions can be a significant contributor to the binding energy.

Computational studies on other piperidine derivatives have highlighted the importance of these interactions. For instance, the analysis of piperidone derivatives has involved the examination of charge transfer interactions within the molecules. researchgate.net Theoretical investigations into bioactive compounds often focus on quantifying various non-covalent interactions like hydrogen bonds and π-stacking to understand their role in crystal packing and biological activity. frontiersin.org

The following table summarizes the potential non-covalent interactions for this compound within a hypothetical protein active site, based on computational analysis of similar systems.

Interaction TypeInteracting Moiety of LigandPotential Interacting ResidueEstimated Interaction Energy (kcal/mol)
Hydrogen Bond (Donor)Piperidine N-HAsp, Glu (side chain carboxylate)-3 to -6
Hydrogen Bond (Acceptor)Piperidine N, Sulfur SSer, Thr (side chain hydroxyl)-1 to -4
HydrophobicCyclohexyl ringLeu, Val, Ile (aliphatic side chains)-2 to -5
Cation-πProtonated PiperidineTyr, Trp, Phe (aromatic side chains)-5 to -10
This table is illustrative and based on general principles and data from related systems.

Reaction Mechanism Elucidation via Computational Approaches

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, providing insights into transition states, reaction intermediates, and activation energies. mdpi.com While specific computational studies on the synthesis of this compound are not documented, the general mechanisms for the formation of similar piperidine thioether compounds can be investigated using computational methods like Density Functional Theory (DFT).

The synthesis of this compound would likely involve the nucleophilic substitution of a leaving group on a 2-(halomethyl)piperidine derivative by cyclohexanethiol (B74751) or its corresponding thiolate. Computational modeling of this reaction could:

Map the Reaction Pathway: By calculating the energies of reactants, transition states, and products, an energy profile for the reaction can be constructed.

Determine the Rate-Limiting Step: The step with the highest activation energy in the reaction profile would be identified as the rate-determining step.

Investigate Stereoselectivity: If chiral centers are involved, computational methods can predict the preferred stereochemical outcome of the reaction.

For instance, computational studies have been used to investigate the mechanism of the Thorpe reaction, another C-C bond-forming reaction. mdpi.com Similarly, the mechanisms of reactions involving elemental sulfur and polysulfides with nucleophiles have been elucidated using DFT calculations. chemrxiv.org These studies provide a framework for how the synthesis of this compound could be computationally analyzed.

A typical reaction energy profile generated from computational studies would depict the energy changes as the reaction progresses from reactants to products, as illustrated conceptually in the table below for a hypothetical SN2 reaction to form the target compound.

Reaction CoordinateStructureRelative Energy (kcal/mol)
Reactants2-(Chloromethyl)piperidine + Cyclohexanethiolate0
Transition State[Cl···CH2-piperidine···S-cyclohexyl]⁻+15
ProductsThis compound + Cl⁻-20
This table represents a hypothetical energy profile for a plausible synthetic route.

Advanced Research Applications and Mechanistic Investigations of 2 Cyclohexylsulfanyl Methyl Piperidine Derivatives

Organocatalytic Applications of Piperidine (B6355638) Scaffolds

The secondary amine inherent to the piperidine ring is a key functional group that enables its participation in various catalytic cycles. Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in modern organic synthesis, and piperidine derivatives have played a notable role in this field. researchgate.netnih.gov

Enamine and Iminium Catalysis Mechanisms

Secondary amines, such as the piperidine moiety, are fundamental to two major modes of organocatalytic activation: enamine and iminium catalysis. nobelprize.orgnih.gov In enamine catalysis, the piperidine nitrogen reacts with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine intermediate. This enamine can then react with various electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. nobelprize.org

Conversely, in iminium catalysis, the piperidine reacts with an α,β-unsaturated carbonyl compound to generate an iminium ion. nih.gov This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the α,β-unsaturated system, enhancing its electrophilicity at the β-position and facilitating conjugate addition reactions with a wide range of nucleophiles. nih.gov The steric and electronic properties of the substituent at the 2-position of the piperidine ring can significantly influence the reactivity and stereoselectivity of these catalytic processes. For a derivative like 2-[(Cyclohexylsulfanyl)methyl]piperidine, the bulky cyclohexylsulfanylmethyl group would be expected to exert considerable steric influence on the transition states of these reactions.

Role in Asymmetric Organocatalysis with Chiral Piperidine Derivatives

A pivotal application of piperidine scaffolds lies in asymmetric organocatalysis, where chiral piperidine derivatives are employed to synthesize enantiomerically enriched products. acs.orgresearchgate.netrsc.org By introducing a chiral center into the piperidine framework, often at the 2-position, chemists can create a chiral environment around the catalytically active nitrogen atom. This chirality is then transferred to the substrate during the catalytic cycle, dictating the stereochemical outcome of the reaction.

Numerous studies have demonstrated the efficacy of chiral 2-substituted piperidines in promoting highly enantioselective transformations. acs.orgnih.gov For instance, proline and its derivatives, which feature a pyrrolidine (B122466) ring (a five-membered analogue of piperidine), are highly successful organocatalysts. Similarly, chiral 2-substituted piperidines have been utilized in asymmetric aldol (B89426) reactions, Michael additions, and Mannich reactions, affording products with high levels of stereocontrol. acs.orgresearchgate.net The development of a chiral version of this compound could potentially lead to novel catalysts with unique selectivity profiles, influenced by the specific steric and electronic nature of the sulfur-containing side chain. nih.govrsc.org

Table 1: Examples of Asymmetric Reactions Catalyzed by Chiral Piperidine Derivatives

Reaction TypeCatalyst TypeAchieved Enantioselectivity (ee)
Michael AdditionChiral 2-substituted piperidineUp to 99%
Aldol ReactionChiral piperidine derivativeUp to 98%
Mannich ReactionProline-based catalyst (analogous)Up to 99%
Diels-Alder ReactionChiral secondary amine catalystUp to 96%

Synergistic Catalysis Involving Piperidine-based Organocatalysts

Synergistic catalysis, where two or more catalytic cycles operate in concert to enable a transformation that is not possible with either catalyst alone, represents a frontier in chemical synthesis. Piperidine-based organocatalysts have been successfully integrated into synergistic catalytic systems. For example, the combination of a piperidine-derived enamine catalyst with a metal catalyst or a photocatalyst can enable novel and efficient bond formations. researchgate.net

In such systems, the piperidine organocatalyst can activate one substrate to form a nucleophilic enamine, while the other catalyst activates the second reaction partner. This dual activation strategy allows for reactions to proceed under mild conditions and can provide access to complex molecular architectures that would be difficult to synthesize using traditional methods. The sulfur atom in the side chain of this compound could potentially interact with metal catalysts, opening up possibilities for unique synergistic catalytic applications. mdpi.com

Role in the Development of Novel Synthetic Methodologies

Beyond their direct application in organocatalysis, 2-substituted piperidines are valuable building blocks in the synthesis of more complex molecules and diverse heterocyclic systems. lifechemicals.comresearchgate.netkcl.ac.ukwhiterose.ac.uksciencedaily.comnews-medical.net

Utilization as Building Blocks for Complex Molecular Architectures

The piperidine ring is a core structure in numerous biologically active natural products and pharmaceuticals. ijnrd.orgnih.gov Consequently, synthetic methodologies that allow for the efficient construction and functionalization of this scaffold are of high importance. 2-substituted piperidines, including those with functional handles like the methylsulfanyl group in this compound, serve as versatile starting materials for the elaboration of more complex molecular frameworks. nih.govacs.org

The substituent at the 2-position can be chemically manipulated to introduce additional functional groups or to be used as a handle for coupling with other molecular fragments. For instance, the sulfur atom in the side chain of this compound could be oxidized to a sulfoxide (B87167) or sulfone, which can then participate in a variety of transformations, such as elimination reactions or as a leaving group. Furthermore, the C-S bond could potentially be cleaved under reductive conditions to generate a methyl-substituted piperidine.

Precursors for Diverse Heterocyclic Systems

2-Substituted piperidines can also serve as precursors for the synthesis of a variety of other heterocyclic systems. rsc.orglongdom.orgsemanticscholar.org Through ring-closing, ring-opening, or ring-rearrangement reactions, the piperidine scaffold can be transformed into different nitrogen-containing heterocycles. For example, intramolecular cyclization reactions involving a functional group on the 2-substituent can lead to the formation of bicyclic or fused heterocyclic systems.

The presence of the cyclohexylsulfanylmethyl group offers several possibilities for such transformations. For instance, activation of the methylene (B1212753) group adjacent to the sulfur atom could be followed by an intramolecular cyclization onto the piperidine nitrogen or another position on the ring, leading to novel bicyclic structures. The development of such synthetic methodologies expands the toolbox of synthetic chemists and provides access to new chemical space for drug discovery and materials science. longdom.org

Applications in Advanced Material Science

Beyond their biological applications, piperidine derivatives are also being explored for their utility in material science. The incorporation of these heterocyclic structures into polymers and other materials can impart unique and desirable properties.

Piperidine derivatives can be integrated into polymeric networks to create functional materials. One approach involves synthesizing a piperidine-containing compound that can then be blended with or chemically cross-linked into a polymer matrix. For example, 3-oxo-3-(piperidin-1-yl)propanenitrile (PPN) has been successfully incorporated into films made from sodium alginate and poly(vinyl alcohol) (PVA). nih.gov The preparation involves creating a homogenous solution of the polymers and then adding the piperidine derivative, which becomes trapped within the polymer network upon drying. nih.gov

The integration of the cyclohexylsulfanyl moiety, in particular, leverages principles from sulfur-containing polymer chemistry. Sulfur-containing monomers can be polymerized through methods like ring-opening polymerization (ROP) to create polythioethers and other sulfur-rich polymers. semanticscholar.org Another advanced method is thiol-epoxy "click" chemistry, a highly efficient base-catalyzed reaction that can be used for both polymer synthesis and post-polymerization modification to introduce thioether linkages. rsc.org These strategies could potentially be adapted to incorporate this compound derivatives into various polymer backbones, creating materials with tailored functionalities.

The inclusion of piperidine derivatives can significantly enhance the performance of materials. In the case of the PPN-infused sodium alginate/PVA films, the piperidine compound was found to affect the material's crystallinity and enhance its thermal stability. nih.gov

Furthermore, the mechanical properties of the material can be modulated. The addition of PPN was observed to alter the stress and strain capabilities of the polymer films. nih.gov This demonstrates that incorporating such compounds into a polymer network can decrease the interaction forces between polymer chains, leading to changes in mechanical strength and flexibility. nih.gov The inherent properties of sulfur-containing polymers, such as enhanced thermal and mechanical properties, suggest that derivatives featuring the cyclohexylsulfanyl group could further contribute to the development of high-performance materials. semanticscholar.org

Table 2: Effect of Piperidine Derivative (PPN) on Mechanical Properties of SA/PVA Films

Material Stress (MPa) Strain (mm)
Sodium Alginate/PVA Film 8.5 8.0
SA/PVA with 0.15g PPN Decreased Decreased

Data shows that trapping PPN particles into the polymer network leads to a decrease in strain and stress loading. nih.gov

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